Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide
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Overview
Description
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide typically involves the reaction of 4-chloro-2-(methoxycarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield different organoboron derivatives.
Substitution: The compound participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds .
Scientific Research Applications
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide has numerous applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include various organic halides and the pathways involve the formation of palladium complexes .
Comparison with Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium 4-methoxyphenyltrifluoroboranuide
- Potassium 4-bromophenyltrifluoroboranuide
Uniqueness: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. The presence of the chloro and methoxycarbonyl groups enhances its utility in various synthetic applications .
Properties
Molecular Formula |
C8H6BClF3KO2 |
---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
potassium;(4-chloro-2-methoxycarbonylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3O2.K/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XYKQQJYJOKMODE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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